molecular formula C10H10F2OS B7938003 3-(3,5-Difluorophenyl)thiolan-3-ol

3-(3,5-Difluorophenyl)thiolan-3-ol

Cat. No.: B7938003
M. Wt: 216.25 g/mol
InChI Key: MOQSKXGZXWFEPW-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)thiolan-3-ol is a fluorinated heterocyclic compound featuring a thiolan (tetrahydrothiophene) ring substituted with a hydroxyl group at position 3 and a 3,5-difluorophenyl group. The thiolan core provides conformational rigidity, while the fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical applications . Analogous methods, such as those for triazole derivatives (e.g., InCl3-catalyzed alkylation in ), may offer insights into its preparation .

Properties

IUPAC Name

3-(3,5-difluorophenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2OS/c11-8-3-7(4-9(12)5-8)10(13)1-2-14-6-10/h3-5,13H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQSKXGZXWFEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)thiolan-3-ol typically involves the reaction of 3,5-difluorophenyl derivatives with thiolane precursors under controlled conditions. One common method involves the use of 3,5-difluorophenyl bromide and thiolane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)thiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-(3,5-Difluorophenyl)thiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)thiolan-3-ol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The difluorophenyl group may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Fluorinated vs. Non-Fluorinated Analogues

The 3,5-difluorophenyl group distinguishes this compound from structurally similar derivatives. For example:

  • 3,4,5-Trimethoxyphenyl-substituted triazoles (): Methoxy groups are electron-donating and bulkier than fluorine, leading to reduced metabolic stability but increased solubility due to polarity. Fluorine’s electron-withdrawing nature enhances resistance to oxidative degradation, a critical factor in drug design .
  • Thiophene-based impurities (): Non-fluorinated thiophene derivatives (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit lower logP values compared to fluorinated analogues, impacting their membrane permeability and pharmacokinetics .

Core Structure: Thiolan vs. Other Heterocycles

  • Thiolan (tetrahydrothiophene) vs. In contrast, aromatic thiophene derivatives (e.g., ) may engage in π-π stacking interactions but are more prone to metabolic oxidation .
  • Triazole Derivatives (): Triazole cores offer nitrogen-rich environments for hydrogen bonding, whereas the thiolan ring’s sulfur atom may participate in hydrophobic interactions or metal coordination .

Data Tables

Table 1: Key Properties of 3-(3,5-Difluorophenyl)thiolan-3-ol vs. Analogues

Property This compound 3,4,5-Trimethoxyphenyl Triazole Thiophene-based Impurity
Core Structure Thiolan (saturated) Triazole (aromatic) Thiophene (aromatic)
Substituent 3,5-Difluorophenyl 3,4,5-Trimethoxyphenyl Non-fluorinated alkyl/thiophene
logP (Estimated) ~2.8 (high lipophilicity) ~1.5 (moderate polarity) ~1.2 (low lipophilicity)
Metabolic Stability High (fluorine resistance) Moderate (methoxy oxidation) Low (thiophene oxidation)

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